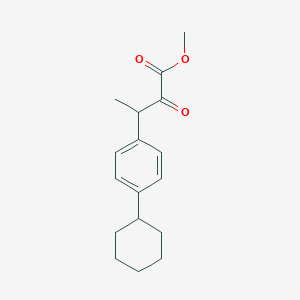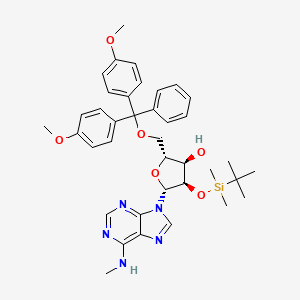
4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester (9CI)
Vue d'ensemble
Description
4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester (9CI) is a chemical compound with the molecular formula C5H7NO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of flow synthesis techniques, which offer improved safety and product purity, is a promising approach. This method involves the continuous flow of reactants through a packed reactor, minimizing the risks associated with batch synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can convert the oxazole ring to oxazolines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced oxazolines, and substituted oxazole compounds .
Applications De Recherche Scientifique
4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the activity of biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxazolecarboxylic acid, 4,5-dihydro-5-methyl-2-phenyl-, methyl ester: This compound has a similar structure but includes a phenyl group, which can alter its chemical properties and biological activity.
4-Oxazolecarboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, methyl ester: Another derivative with a phenyl group and an additional oxo group, affecting its reactivity and applications.
Uniqueness
4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its relatively simple synthesis and potential for functionalization make it a valuable compound in various research and industrial contexts .
Propriétés
IUPAC Name |
methyl 4,5-dihydro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCWTHZNQPICAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



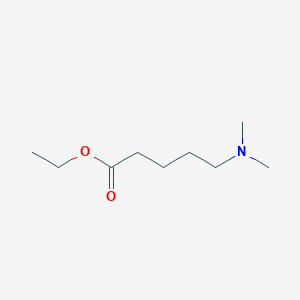
![1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B3273443.png)
![(R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3273457.png)


![Methyl [2,2'-bipyridine]-4-carboxylate](/img/structure/B3273477.png)

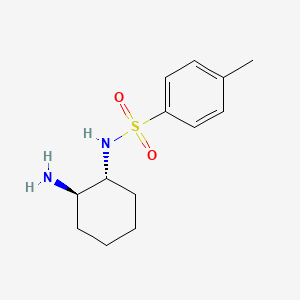
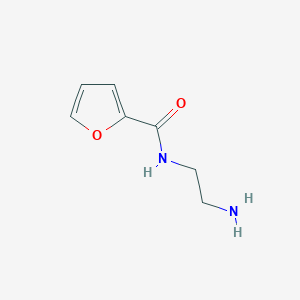
![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3273506.png)
